(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene can be synthesized through the microbiological oxidation of sesquiterpenes such as guaioxide and liguroxide using the fungus Mucor parasiticus . The hydroxylated positions in the products are determined through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Industrial Production Methods
Industrial production of linderoxide involves the extraction and purification from natural sources, particularly from the plant Lindera strychnifolia. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert linderoxide into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of linderoxide, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and mechanisms of furan sesquiterpenes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of linderoxide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that linderoxide may influence oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene is similar to other furan sesquiterpenes such as guaioxide and liguroxide. it is unique due to its specific hydroxylation pattern and the presence of a five-membered ether ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
List of Similar Compounds
- Guaioxide
- Liguroxide
- Lindenene
- Lindenenol
- Lindenenyl acetate
This compound stands out among these compounds due to its specific structural features and the resulting unique properties.
Properties
CAS No. |
17910-10-0 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene |
InChI |
InChI=1S/C16H20O2/c1-9-11-4-14(11)16(2)6-15-12(5-13(9)16)10(7-17-3)8-18-15/h8,11,13-14H,1,4-7H2,2-3H3/t11-,13+,14-,16-/m1/s1 |
InChI Key |
KZNQSIGXNNTADH-UZMCECQYSA-N |
Isomeric SMILES |
C[C@@]12CC3=C(C[C@H]1C(=C)[C@@H]4[C@H]2C4)C(=CO3)COC |
SMILES |
CC12CC3=C(CC1C(=C)C4C2C4)C(=CO3)COC |
Canonical SMILES |
CC12CC3=C(CC1C(=C)C4C2C4)C(=CO3)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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